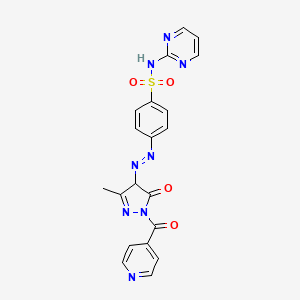![molecular formula C14H11F4N3 B14012786 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline CAS No. 22955-61-9](/img/structure/B14012786.png)
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is notable for its unique structure, which includes both ethyl and tetrafluoroaniline groups, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline typically involves the diazotization of 4-ethylphenylamine followed by azo coupling with 2,3,5,6-tetrafluoroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .
Análisis De Reacciones Químicas
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: The fluorine atoms in the tetrafluoroaniline group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme interactions and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The azo bond can undergo cleavage under certain conditions, releasing active intermediates that can interact with biological pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline can be compared with other azo compounds such as:
4-[(e)-(4-Ethylphenyl)diazenyl]-2-methylphenol: This compound has a similar azo structure but includes a methylphenol group instead of tetrafluoroaniline, leading to different chemical and physical properties.
4-[(e)-(4’-R-phenyl)diazenyl]phthalonitriles: These compounds have phthalonitrile groups and are used in different industrial applications, highlighting the versatility of azo compounds.
Propiedades
Número CAS |
22955-61-9 |
|---|---|
Fórmula molecular |
C14H11F4N3 |
Peso molecular |
297.25 g/mol |
Nombre IUPAC |
4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C14H11F4N3/c1-2-7-3-5-8(6-4-7)20-21-14-11(17)9(15)13(19)10(16)12(14)18/h3-6H,2,19H2,1H3 |
Clave InChI |
IYQOYJXTJWMAJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)

![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)


![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)

